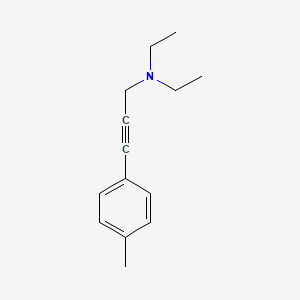
(R)-Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tetrahydroisoquinoline core makes it a valuable scaffold for the development of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine:
- Explored for its potential use in the development of drugs targeting neurological disorders.
- Studied for its potential anti-cancer properties.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors in the central nervous system, modulating neurotransmitter activity.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ester and methyl groups.
Quinoline Derivatives: Compounds with a similar ring structure but differing in functional groups and oxidation states.
Uniqueness:
- The presence of the methyl ester and hydrochloride salt makes Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride unique in terms of its solubility and reactivity.
- Its specific stereochemistry (R-configuration) may confer distinct biological activity compared to other isomers.
This detailed article provides a comprehensive overview of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
methyl (4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10;/h3-5,8,13H,6-7H2,1-2H3;1H/t8-;/m0./s1 |
Clave InChI |
KDIIJISFTJCWFC-QRPNPIFTSA-N |
SMILES isomérico |
C[C@H]1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
SMILES canónico |
CC1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)

![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)





